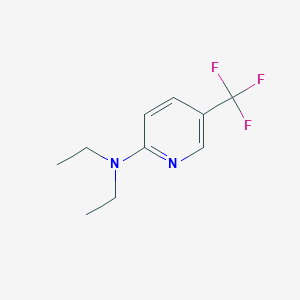
N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine, also known as DEET, is a widely used insect repellent. DEET is a colorless, oily liquid with a slightly sweet odor and is used to repel mosquitoes, ticks, fleas, and other biting insects. It was first developed by the United States Army in 1946 and has been used by the public since the 1950s. DEET is considered the most effective and widely used insect repellent in the world.
Mécanisme D'action
N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine's mechanism of action is not fully understood, but it is believed to work by blocking the olfactory receptors in the insect's antennae. This prevents the insect from detecting the chemicals emitted by humans, which makes them less likely to bite.
Biochemical and Physiological Effects:
N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine has been shown to have low toxicity in humans and animals. It is rapidly absorbed into the skin and metabolized in the liver. N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine has been shown to have no significant effect on the central nervous system or other major organs. However, there have been reports of minor skin irritation and allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine is widely used in laboratory experiments as an insect repellent. It is effective against a wide range of insects and is readily available. However, its use in laboratory experiments is limited by its potential toxicity and the need for proper safety precautions.
Orientations Futures
There are several areas of research that could be pursued in the future regarding N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine. These include:
1. Developing new and more effective insect repellents that are safer and more environmentally friendly.
2. Investigating the potential long-term effects of N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine exposure on humans and animals.
3. Studying the mechanism of action of N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine in more detail to better understand how it works.
4. Examining the potential impact of N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine on non-target insects and other organisms.
5. Developing new methods for synthesizing N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine that are more efficient and environmentally friendly.
In conclusion, N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine is a widely used insect repellent that has been extensively researched for its effectiveness and safety. Further research is needed to better understand its mechanism of action and potential long-term effects on humans and the environment.
Applications De Recherche Scientifique
N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine has been extensively researched for its insect repellent properties. It is used in many commercial insect repellent products and has been shown to be effective against a wide range of insects. N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine works by interfering with the insect's ability to detect humans through their sense of smell. It does this by blocking the receptors in the insect's antennae that detect the chemicals emitted by humans.
Propriétés
IUPAC Name |
N,N-diethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-3-15(4-2)9-6-5-8(7-14-9)10(11,12)13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZAGFZTOGKOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(trifluoromethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



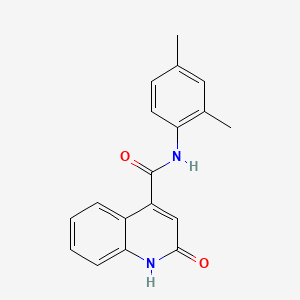
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4394818.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)
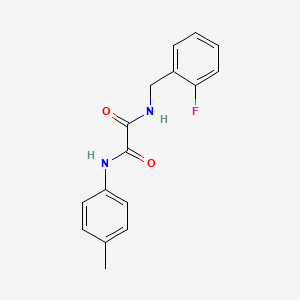
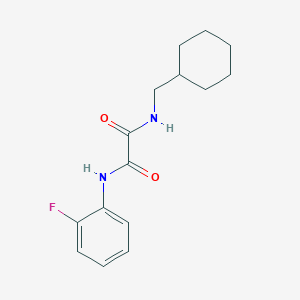
![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
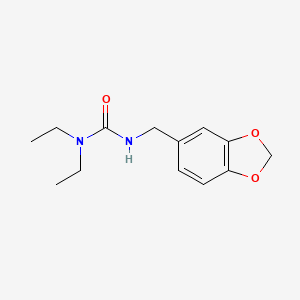

![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
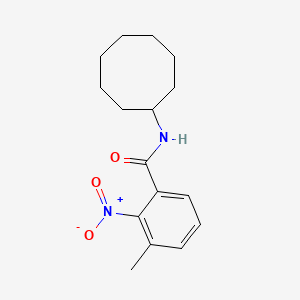
![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)